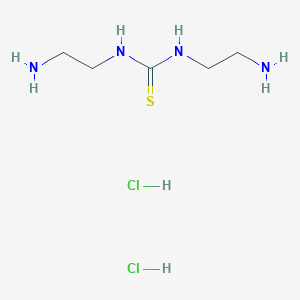
1,3-Bis(2-aminoethyl)thiourea dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2-aminoethyl)thiourea dihydrochloride is a chemical compound with the molecular formula C5H14N4S . It is a type of thiourea, a class of compounds that have gained significant attention due to their use in the synthesis of several important heterocyclic compounds .
Chemical Reactions Analysis
Thioureas have gained attention because of their use in the synthesis of several important heterocyclic compounds . They have a multitude of bonding possibilities due to the presence of sulfur and nitrogen atoms, making their coordination chemistry toward metal ions very significant . Their abilities in complex formation and as heterocycle synthons have great significance in organic synthesis .Aplicaciones Científicas De Investigación
Biological Applications of Thiourea Derivatives
- Scientific Field : Organic Synthesis and Drug Development
- Summary of Application : Thiourea and its derivatives have become a significant focal point within the organic synthesis field, garnering attention for their diverse biological applications . They are known for their antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .
- Methods of Application : Thiourea is used in organic synthesis reactions as intermediates, making it an incredibly versatile compound . Its structure is similar to that of urea (H2N-C(=O)-NH2), except the oxygen atom is replaced by a sulfur atom .
- Results or Outcomes : Research has demonstrated that thiourea possesses numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial effects .
Direcciones Futuras
Thioureas and their derivatives have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . They exhibit a wide variety of biological activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts . Therefore, the future directions
Propiedades
IUPAC Name |
1,3-bis(2-aminoethyl)thiourea;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N4S.2ClH/c6-1-3-8-5(10)9-4-2-7;;/h1-4,6-7H2,(H2,8,9,10);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTUAZYWJDSJDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=S)NCCN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2-aminoethyl)thiourea dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

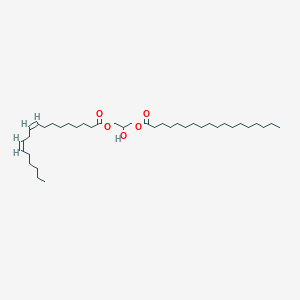
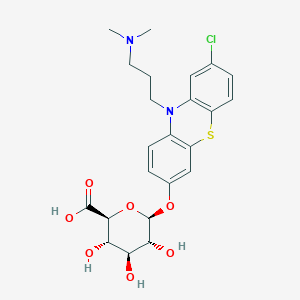
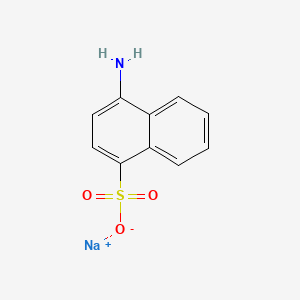

![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)
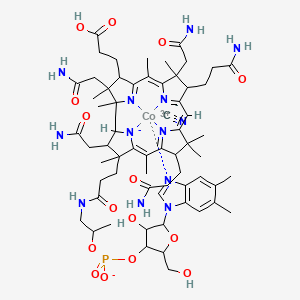
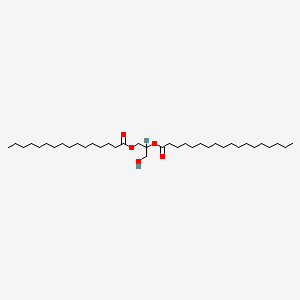
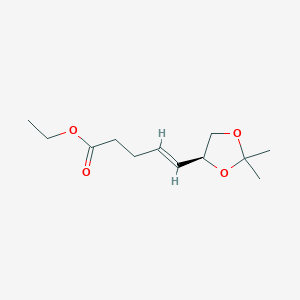
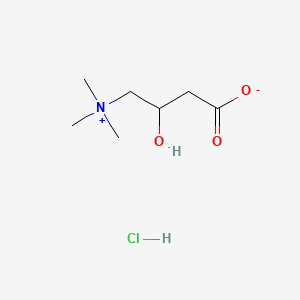
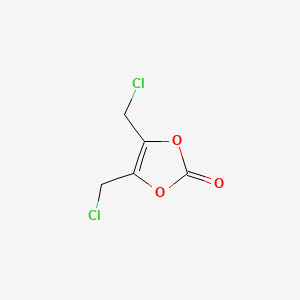
![2-Thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1142559.png)
![8-(tert-Butyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142560.png)